Common reagents involved in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and alkyl halides as nucleophiles. The reaction conditions are typically controlled to ensure the desired product formation .
Dimethylamine-13C2 hydrochloride is significant in biological studies, particularly for tracing metabolic pathways. Its isotopic labeling allows researchers to monitor the distribution and metabolism of compounds within biological systems. This functionality is crucial for understanding biochemical processes and drug pharmacokinetics .
The synthesis of dimethylamine-13C2 hydrochloride involves the reaction of isotopically labeled dimethylamine with hydrochloric acid. This reaction must be conducted under controlled conditions to ensure high purity and isotopic labeling of the final product, typically achieving over 99% carbon-13 purity. In industrial settings, large-scale synthesis employs isotopically labeled precursors followed by rigorous purification steps .
Dimethylamine-13C2 hydrochloride has diverse applications across various fields:
Several compounds are structurally or functionally similar to dimethylamine-13C2 hydrochloride. These include:
Compound Name | Description |
---|---|
Dimethylamine-15N hydrochloride | Labeled with nitrogen-15; used for similar tracing studies. |
Trimethylamine-13C3 hydrochloride | Contains three carbon-13 labels; suitable for more complex tracing studies. |
Methylamine-13C hydrochloride | Contains a single carbon-13 label; used for simpler tracing studies. |
Dimethylamine-13C2 hydrochloride stands out due to its dual carbon-13 labeling, which provides a distinct signature for precise tracking in various scientific applications. This feature enhances its utility in research compared to other similar compounds that may have fewer isotopic labels or different elemental labeling .
Dimethylamine-13C2 hydrochloride possesses the molecular formula C₂H₈ClN, with both carbon atoms being carbon-13 isotopes [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is N-(1-13C)methyl(1-13C)methanamine hydrochloride [1]. The linear formula is represented as (13CH₃)₂NH·HCl, clearly indicating the isotopic labeling at both methyl positions [3].
The compound exists as a hydrochloride salt, formed by the protonation of the nitrogen atom in dimethylamine-13C2 by hydrochloric acid [2]. The structural representation shows the nitrogen atom bonded to two 13C-labeled methyl groups, with the positive charge on nitrogen balanced by the chloride anion. The SMILES notation for this compound is Cl.[13CH₃]N[13CH₃], and its InChI key is IQDGSYLLQPDQDV-AWQJXPNKSA-N [1] [3].
Dimethylamine-13C2 hydrochloride appears as a white crystalline solid at room temperature [3]. The compound exhibits a melting point range of 170-173°C, which is consistent with literature values [3] [4] [5]. The molecular weight of the isotopically labeled compound is 83.53-83.56 g/mol, representing a mass increase of approximately 2 atomic mass units compared to the natural abundance analog due to the incorporation of two carbon-13 atoms [1] [3] [4].
The spectroscopic properties of dimethylamine-13C2 hydrochloride are significantly enhanced compared to its natural abundance counterpart due to the carbon-13 enrichment. In carbon-13 nuclear magnetic resonance spectroscopy, the compound exhibits enhanced signal intensity for the carbon resonances, enabling more sensitive detection and quantification [2] [6]. The carbon-13 chemical shift for dimethylamine in aqueous solution has been reported, with the methyl carbons showing characteristic chemical shifts in the aliphatic region [6] [7].
The mass spectrometry profile of dimethylamine-13C2 hydrochloride shows a characteristic M+2 mass shift compared to the natural abundance compound, with the molecular ion appearing at m/z 83.53-83.56 [1] [3]. This mass shift is diagnostic for the presence of two carbon-13 atoms in the molecular structure. In proton nuclear magnetic resonance spectroscopy, carbon-13 to proton coupling can be observed, providing additional structural information [8].
The isotopically labeled dimethylamine-13C2 hydrochloride shares most physical and chemical properties with its natural abundance analog, with key differences arising from the isotopic substitution. The natural abundance dimethylamine hydrochloride has a molecular weight of 81.54 g/mol, approximately 2 atomic mass units less than the 13C-labeled version [9]. Both compounds exhibit similar melting points, with the natural abundance form melting at 171-173°C [9].
The most significant difference lies in their analytical applications. While natural abundance dimethylamine hydrochloride contains only approximately 1.1% carbon-13 at natural abundance levels, the isotopically labeled version provides 99% carbon-13 enrichment at both methyl positions [1] [3]. This enrichment dramatically enhances the sensitivity and precision of carbon-13 nuclear magnetic resonance measurements and enables the compound to serve as an internal standard in mass spectrometry applications [2].
Both compounds exhibit identical chemical reactivity patterns, undergoing similar reactions such as oxidation, reduction, and substitution reactions . The isotopic substitution does not significantly alter the electronic properties or chemical behavior of the molecule, making the labeled compound an ideal tracer for mechanistic studies.
Dimethylamine-13C2 hydrochloride belongs to a family of carbon-13 labeled amine compounds used in analytical chemistry. Related compounds include dimethylamine-13C2,15N hydrochloride, which incorporates both carbon-13 and nitrogen-15 isotopes, resulting in a molecular weight of 84.52 g/mol and a mass shift of M+3 [11] [5] [12]. This dual-labeled compound provides additional spectroscopic advantages for studies requiring both carbon and nitrogen isotopic labeling.
Methylamine-13C hydrochloride represents a simpler analog with single carbon-13 labeling, offering different analytical capabilities for studies requiring mono-labeled substrates . The structural similarity among these compounds allows for comparative studies of isotope effects and analytical method development.
Dimethyl-d6-amine hydrochloride, where deuterium replaces hydrogen atoms, provides an alternative isotopic labeling approach with a molecular weight of 87.58 g/mol and M+6 mass shift [13]. This deuterated analog offers complementary analytical capabilities, particularly for studies involving hydrogen exchange or kinetic isotope effects.
The carbon-13 kinetic isotope effects observed in amine-containing compounds have been documented, with typical values around 1.025 for carbon atoms directly involved in bond-forming or bond-breaking processes [14]. These isotope effects provide valuable mechanistic information about reaction pathways and transition state structures in biochemical and chemical processes.
Irritant